molecular formula C₃₄H₃₄O₇ B1140113 Benzyl 2,3-DI-O-benzyl-6-O-benzoyl-beta-D-galactopyranoside CAS No. 313352-43-1

Benzyl 2,3-DI-O-benzyl-6-O-benzoyl-beta-D-galactopyranoside

Cat. No.: B1140113
CAS No.: 313352-43-1
M. Wt: 554.63
InChI Key:
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Description

Benzyl 2,3-DI-O-benzyl-6-O-benzoyl-beta-D-galactopyranoside is a complex organic compound characterized by its unique structure, which includes multiple phenylmethoxy groups and a benzoate ester

Scientific Research Applications

Chemistry

In chemistry, Benzyl 2,3-DI-O-benzyl-6-O-benzoyl-beta-D-galactopyranoside is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo specific reactions makes it a valuable tool for investigating biological processes.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the production of polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,3-DI-O-benzyl-6-O-benzoyl-beta-D-galactopyranoside typically involves multiple steps, starting from simpler precursors. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using phenylmethoxy groups to prevent unwanted reactions during subsequent steps.

    Formation of the Oxane Ring: The oxane ring is formed through a cyclization reaction, often involving the use of a Lewis acid catalyst.

    Introduction of the Benzoate Ester: The benzoate ester is introduced through an esterification reaction, typically using benzoic acid and a suitable coupling agent such as DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO₄ (potassium permanganate).

    Reduction: Reducing agents such as LiAlH₄ (lithium aluminium hydride) and NaBH₄ (sodium borohydride) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new compounds with different functional groups.

Mechanism of Action

The mechanism of action of Benzyl 2,3-DI-O-benzyl-6-O-benzoyl-beta-D-galactopyranoside involves its interaction with specific molecular targets. The compound’s hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2,3-DI-O-benzyl-6-O-benzoyl-beta-D-galactopyranoside is unique due to its multiple phenylmethoxy groups and the presence of a benzoate ester These structural features confer specific reactivity and interaction properties that distinguish it from similar compounds

Properties

IUPAC Name

[(3S,4S,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34O7/c35-30-29(24-39-33(36)28-19-11-4-12-20-28)41-34(40-23-27-17-9-3-10-18-27)32(38-22-26-15-7-2-8-16-26)31(30)37-21-25-13-5-1-6-14-25/h1-20,29-32,34-35H,21-24H2/t29?,30-,31-,32?,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSUAHOWIOAMNA-VAWPCDRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)COC(=O)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2[C@H](C(O[C@H](C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)COC(=O)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676214
Record name Benzyl 6-O-benzoyl-2,3-di-O-benzyl-alpha-L-erythro-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313352-43-1
Record name Benzyl 6-O-benzoyl-2,3-di-O-benzyl-alpha-L-erythro-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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